molecular formula C21H17NO2 B14293911 Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- CAS No. 116934-99-7

Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)-

Cat. No.: B14293911
CAS No.: 116934-99-7
M. Wt: 315.4 g/mol
InChI Key: MYHPPAFERZWUDW-NHCUHLMSSA-N
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Description

Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- is a polycyclic aromatic nitrogen heterocyclic compoundThis compound is often studied due to its structural relationship with other carcinogenic PAHs and its potential impact on human health and the environment .

Chemical Reactions Analysis

Types of Reactions

Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like 3,3,3-trichloropropene-1,2-oxide and reducing agents like hydrides . The reactions typically occur under controlled laboratory conditions with specific temperature and pH requirements.

Major Products

The major products formed from these reactions include trans-DBAJAC-3,4-dihydrodiol, DBAJAC-5,6-oxide, and various phenolic compounds .

Mechanism of Action

The mechanism of action of Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- involves its metabolism to reactive intermediates that can bind to DNA and other macromolecules. These interactions can lead to mutations and potentially initiate carcinogenesis . The compound primarily targets cellular DNA, forming adducts that disrupt normal cellular processes .

Properties

CAS No.

116934-99-7

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

(7R,8R)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),10,13,15,17,19,21-nonaene-7,8-diol

InChI

InChI=1S/C21H17NO2/c23-20-10-7-14-15(21(20)24)6-9-19-17(14)11-16-13-4-2-1-3-12(13)5-8-18(16)22-19/h1-6,8-9,11,20-21,23-24H,7,10H2/t20-,21-/m1/s1

InChI Key

MYHPPAFERZWUDW-NHCUHLMSSA-N

Isomeric SMILES

C1CC2=C(C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54)[C@H]([C@@H]1O)O

Canonical SMILES

C1CC2=C(C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54)C(C1O)O

Origin of Product

United States

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